1-(2-Pyridylazo)-2-naphthol

Catalog No.
S563947
CAS No.
85-85-8
M.F
C15H11N3O
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridylazo)-2-naphthol

CAS Number

85-85-8

Product Name

1-(2-Pyridylazo)-2-naphthol

IUPAC Name

1-(pyridin-2-yldiazenyl)naphthalen-2-ol

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14/h1-10,19H

InChI Key

LLYOXZQVOKALCD-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2-pyridylazo)-2-naphthol, PAN reagent

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O

The exact mass of the compound 1-(2-Pyridylazo)-2-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5332. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Pyridylazo)-2-naphthol (PAN), CAS 85-85-8, is a tridentate azo dye widely employed as a chelating agent and metallochromic indicator. Its core function relies on forming stable, intensely colored complexes with a broad range of metal ions. A primary procurement-relevant characteristic is its virtual insolubility in neutral water but good solubility in organic solvents like ethanol, methanol, and chloroform. This property makes it fundamentally suited for applications involving solvent extraction, non-aqueous titrations, or immobilization onto solid supports for preconcentration workflows.

Direct substitution of 1-(2-Pyridylazo)-2-naphthol (PAN) with close chemical analogs like 4-(2-Pyridylazo)resorcinol (PAR) is operationally unfeasible in many established protocols. The primary differentiator is solubility: PAN is hydrophobic and designed for extraction into organic solvents, whereas PAR is water-soluble. This fundamental difference dictates the entire analytical workflow, from sample preparation to the choice of instrumentation, making them non-interchangeable for liquid-liquid extraction-based spectrophotometry or solid-phase extraction applications. Furthermore, even among organic-soluble analogs, subtle electronic differences—such as replacing the naphthol group with other moieties—can alter the stability constants and absorption maxima of the resulting metal complexes, invalidating established calibration curves and analytical methods.

Engineered for Organic Phase Systems: Insoluble in Water Where Analogs are Soluble

1-(2-Pyridylazo)-2-naphthol (PAN) is specified as being practically insoluble in water, a defining characteristic that enables its use in liquid-liquid extraction and other non-aqueous methods. In contrast, its most common analytical substitute, 4-(2-Pyridylazo)resorcinol (PAR), is a water-soluble reagent. This opposing solubility profile is not an incidental property but a primary selection criterion; PAN is procured specifically for protocols requiring the transfer of a metal chelate from an aqueous phase to an immiscible organic phase for analysis or separation.

Evidence DimensionWater Solubility
Target Compound DataInsoluble
Comparator Or Baseline4-(2-Pyridylazo)resorcinol (PAR): Soluble
Quantified DifferenceQualitatively opposite solubility behavior
ConditionsAqueous solutions at neutral pH.

This dictates the choice between aqueous-based analysis (requiring PAR) and solvent-extraction-based analysis (requiring PAN), making them non-interchangeable.

High Suitability for Solid-Phase Extraction (SPE) and Analyte Preconcentration

The hydrophobicity and strong chelating properties of PAN make it highly effective for immobilization on solid supports like Amberlite XAD resins or microcrystalline naphthalene for the preconcentration of trace metals. In one study, a PAN-naphthalene adsorbent packed in a column was used to concentrate zinc from a 200 mL aqueous sample, achieving a preconcentration factor of 40 and enabling detection from concentrations as low as 2.5 pg/mL. This application is a direct result of its water-insoluble nature, a workflow for which water-soluble reagents like PAR are unsuitable.

Evidence DimensionPreconcentration Factor
Target Compound Data40 (for Zn²⁺ on PAN-naphthalene adsorbent)
Comparator Or BaselineWater-soluble reagents (e.g., PAR) are generally not used for this type of immobilized solid-phase extraction.
Quantified DifferenceEnables high preconcentration factors not achievable with water-soluble analogs.
ConditionsAdsorption of Zn-PAN complex on microcrystalline naphthalene from a 200 mL aqueous sample, followed by elution in 5 mL of DMF.

For labs needing to quantify ultratrace metal concentrations, PAN's suitability for SPE provides a proven, cost-effective preconcentration workflow.

Optimal Complex Formation in Near-Neutral pH Range for Zinc Analysis

PAN forms stable, extractable complexes with key divalent metals in slightly acidic to neutral pH ranges, which can be a significant advantage in preventing metal hydroxide precipitation. For zinc (Zn²⁺), the complex formation and subsequent extraction is optimal at pH 6.0 for cloud-point extraction and within a range of pH 3.5–7.5 for adsorption on naphthalene. This near-neutral operating window avoids the highly alkaline conditions required by some other indicator systems, where analytes like zinc are prone to forming insoluble hydroxides, thereby improving analytical accuracy and reproducibility.

Evidence DimensionOptimal pH for Zn²⁺ Complexation/Extraction
Target Compound DatapH 6.0 (Cloud-point extraction); pH 3.5-7.5 (Adsorption on naphthalene)
Comparator Or BaselineIndicator systems requiring highly alkaline conditions (e.g., pH > 9) where Zn(OH)₂ precipitation is a risk.
Quantified DifferenceOperates in a pH range that is ~2-4 pH units lower than common alkaline titration conditions.
ConditionsAqueous solution for cloud-point extraction or solid-phase adsorption.

This allows for the accurate determination of zinc and other metals without interference from hydroxide precipitation, a common issue with methods requiring high pH.

High Spectrophotometric Sensitivity for Copper(II) Analysis

The PAN-Cu(II) complex exhibits high molar absorptivity, a direct measure of its sensitivity in spectrophotometric analysis. In an acidic aqueous medium (pH 2.0-2.5), the Cu(II)-PAN complex has a reported molar absorption coefficient (ε) of 2.05 × 10⁴ L mol⁻¹cm⁻¹. This high value enables the sensitive quantification of trace copper. While direct comparator data under identical conditions is scarce, this ε value is competitive within the class of azo dye reagents, confirming its suitability for developing sensitive colorimetric assays.

Evidence DimensionMolar Absorptivity (ε) of Cu(II) Complex
Target Compound Data2.05 × 10⁴ L mol⁻¹cm⁻¹
Comparator Or BaselineGeneral class of azo dye reagents for copper.
Quantified DifferenceN/A (Represents strong performance within its class)
ConditionsAqueous solution at pH 2.0-2.5, λmax = 550 nm.

A high molar absorptivity translates to lower detection limits, allowing for the accurate measurement of smaller quantities of copper without requiring extensive preconcentration.

Workflow-Critical Reagent for Solvent Extraction-Based Spectrophotometry

PAN is the specific choice for quantifying metal ions like copper, zinc, or nickel when the analytical protocol is based on liquid-liquid extraction. Its ability to form a water-insoluble, organic-soluble colored chelate allows for the selective transfer of the analyte from a complex aqueous matrix into a clean organic solvent (e.g., chloroform) for spectrophotometric measurement, minimizing interferences.

Enabling Technology for Solid-Phase Preconcentration of Trace Metals

In environmental monitoring or materials science applications requiring ultratrace analysis, PAN's utility as an immobilized ligand is paramount. By functionalizing a solid support like a resin or naphthalene with PAN, laboratories can process large volumes of aqueous samples, selectively capturing and concentrating metal ions to levels detectable by FAAS or other instrumental techniques.

Indicator for Complexometric Titrations in Mixed-Solvent or Non-Aqueous Systems

Due to its solubility in alcohols, PAN is a suitable metallochromic indicator for complexometric titrations (e.g., with EDTA) performed in ethanol, methanol, or mixed aqueous-organic solvents. This is essential for analytes or matrices that are not fully soluble or stable in purely aqueous systems.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.090211983 Da

Monoisotopic Mass

249.090211983 Da

Heavy Atom Count

19

UNII

095B53Y3XV

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85-85-8

Wikipedia

1-(2-pyridylazo)-2-naphthol
1-(2-Pyridylazo)-2-naphthol

General Manufacturing Information

2-Naphthalenol, 1-[2-(2-pyridinyl)diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

Development of a Reversible Indicator Displacement Assay Based on the 1-(2-Pyridylazo)-2-naphthol for Colorimetric Determination of Cysteine in Biological Samples and Its Application to Constructing the Paper Test Strips and a Molecular-Scale Set/Reset Memorized Device

Gohar Deilamy-Rad, Khadijeh Asghari, Hossein Tavallali
PMID: 32240500   DOI: 10.1007/s12010-019-03165-0

Abstract

A new colorimetric chemosensor for naked-eye detection and determination of cysteine (Cys) based on indicator displacement assay (IDA) was designed using 1-(2-pyridylazo)-2-naphthol (PAN). The indicator exchange occurred between PAN and Cys by the addition of Cys to the Cu(PAN)
complex, which is accomplished by an immediate visible color change from magenta to yellow, in the solution phase and paper-based test strips. The proposed method exhibits 0.35 μmol L
detection limit and good linearity in the range of 2.25-42.91 μmol L
. Paper test strips presented a detection limit of 38.0 μmol L
, fabricating an easy to use test kit for compatible "in-the-field" detection of Cys. The computer image analysis of the paper test strips, obtained from the CMYK color analysis system, showed a linear increase in Y (yellow) intensity with enhancement in the Cys concentration of 50.0-550.0 μmol L
. Additionally, the absorption and color change obtained in this chemosensor operate as an "INHIBIT" logic gate considering Cu
and Cys as inputs. Eventually, based on such a fast, reversible, and reproducible signal, a molecular-scale sequential memory unit was designed displaying "Writing-Reading-Erasing-Reading" and "Multi-Write" behavior. The developed chemosensor presented a satisfactory repeatability, intermediate precision, and successful application for the selective determination of Cys in human biological fluids. Graphical abstract .


Application of response surface methodology for silver nanoparticle stir bar sorptive extraction of heavy metals from drinking water samples: a Box-Behnken design

Sayyed Hossein Hashemi, Massoud Kaykhaii, Ahmad Jamali Keikha, Zahra Sajjadi, Majid Mirmoghaddam
PMID: 31020954   DOI: 10.1039/c9an00165d

Abstract

Silver nanoparticles were coated on a glass stir bar by overnight exposure of the bar to the nanoparticle solution, using 3-aminopropyltriethoxysilane as a binding agent and were used for the extraction of heavy metal Fe
, Cu
, Pb
and Zn
cations from water samples after their complexation with the ligand 1-(2-pyridylazo)-2-naphthol, followed by their determination by high performance liquid chromatography. Various parameters affecting the extraction were evaluated by one variable-at-a-time and Box-Behnken design methods and optimized. Six independent variables, the pH and ionic strength of the solution, the Triton X-114 (surfactant) concentration, amount of ligand, and adsorption and desorption times, were coded as A, B, C, D, E and F at three various levels (-1, 0, and 1). The linear ranges of the technique were 0.5-250.0 μg L
for all four analytes. Under the optimum conditions, the limits of detection were calculated as 0.08, 0.11, 0.12 and 0.17 μg L
for copper, iron, lead and zinc, respectively. The technique was used for the determination of these cations in drinking water samples.


Developing a highly selective method for preconcentration and determination of cobalt in water and nut samples using 1-(2-pyridylazo)-2-naphthol and UV-visible spectroscopy

Maryam Eskandarpour, Parastoo Jamshidi, Mohammad Reza Moghaddam, Jahan B Ghasmei, Farzaneh Shemirani
PMID: 31930504   DOI: 10.1002/jsfa.10257

Abstract

Heavy metal contamination in water and agricultural products is a major concern that causes risks for human health. This article describes a highly selective approach to preconcentrate cobalt(II) (Co(II)) ions based on the standard UV-visible measurement of Co(II)-1-(2-pyridylazo)-2-naphthol complex at λ = 628 nm in water and nut samples. In this method, magnetic silica (mSiO
) was utilized as a practical sorbent and 1-(2-pyridylazo)-2-naphthol was employed as a complexing agent in the elution step. The adsorbent was characterized via X-ray diffraction spectroscopy, Fourier transform infrared spectroscopy, and scanning electron microscopy. The effects of the main variables (pH, adsorption time, sorbent amount, pH of eluent, ligand volume, and desorption time) were investigated and established.
The maximum recovery was achieved at pH 7 ± 0.3, adsorption time of 60 min, sorbent amount of 40 mg, eluent pH 8 ± 0.2, ligand volume of 2 mL (16.95 × 10
mol L
) and desorption time of 30 min. The linearity of dynamic range (10-500 μg L
), limit of detection (0.32 μg L
), relative standard deviation (3.04%), and preconcentration factor (25) show the reliability of the method. The sorbent was reusable 12 times. Selectivity and the effect of interference ions were successfully examined. The adsorption process of Co(II) ions on mSiO
was investigated based on Langmuir and Freundlich isotherms. The Freundlich model was fitted with the system and the maximum capacity adsorption of mSiO
for Co(II) adsorption is 2.35 mg g
. Then, the kinetics study revealed that the adsorption process of Co(II) ions on the mSiO
follows the pseudo-first-order model. The thermodynamics parameters ΔG, ΔS, and ΔH were calculated.
The method was fruitfully applied to preconcentrate Co(II) ions in water and nut samples. This method offers high selectivity and precision for determining Co(II) ions. © 2020 Society of Chemical Industry.


Determination of toxic heavy metals in rice samples using ultrasound assisted emulsification microextraction combined with inductively coupled plasma optical emission spectroscopy

Heshmatollah Ebrahimi-Najafabadi, Ardalan Pasdaran, Rasoul Rezaei Bezenjani, Elahe Bozorgzadeh
PMID: 30955611   DOI: 10.1016/j.foodchem.2019.03.046

Abstract

A straightforward and efficient method was developed by ultrasound assisted emulsification microextraction (USAEME) combined with inductively coupled plasma optical emission spectroscopy (ICP/OES) to trace some toxic heavy metal ions in eight select farmed and four select imported rice samples. In this study, carbon tetrachloride (CCl
) and 1-(2-pyridylazo)2-naphthol (PAN) were used as the extraction solvent and complexing reagent, respectively. The extraction parameters were optimized by means of a central composite design (CCD). Detection and quantification limits were set to be between 0.02 and 0.08 µg L
and 0.07-0.30 µg L
, respectively. The accuracy of our method was further verified against two certified reference materials namely NCS ZC73029 and NIES No 10-b. While no trace of contaminations was found in some rice samples (Tarom, Hashemi, Sadri, Khazar and one imported sample), others such as Kazemi, Jamshidi, Dom Siah, Guilanehand and three of the imported samples were considerably polluted.


Critical assessment of polymeric nanostructures used as colorimetric ions probes

Katarzyna Kłucińska, Emilia Stelmach, Paulina Bartosińska, Anna Kisiel, Krzysztof Maksymiuk, Agata Michalska
PMID: 30184796   DOI: 10.1016/j.msec.2018.06.015

Abstract

In this study the effect of nature of nanostructural materials used as colorimetric optical probes on the analytical performance of the resulting sensors is compared. Different effects related to the nanoprobe materials - probe structure and properties: surface charge and stability, but also effects related to the analyte - receptor interactions - complex formation kinetics and transport of ions from the sample to the probe were taken into account. Presence of charge on the nanostructural colorimetric sensor effectively hinders ions exchange between the probe and the sample, leading to a linear dependence of absorbance on logarithm of analyte concentration changes. Interestingly, both anionic and cationic micelles are offering linear dependence on logarithm of concentration, covering 2 logarithmic units. Nanostructures, e.g. prepared from amphiphilic polymer Pluronic F127, lead to absorbance dependence on concentration observed in rather narrow concentration range. In this respect crosslinked poly(maleic anhydride-alt-1-octadecene) nanostructures of pH tunable surface charge, due to the presence of carboxyl and amine group on the surface, seem an attractive alternative, offering also the lowest detection limits among tested systems. This system is stable even in the presence of high concentration of background electrolyte in the sample and offers the lowest detection limit, what makes it useful as e.g. indicator for titration. Generally from the results obtained it follows that inert complexes, hindering ion transport to the probe, can be used to expose a linear dependence of the optical signal on logarithm of concentration, whereas for labile complexes formed sigmoidal type dependences of higher sensitivity over limited concentration range are obtained.


A robotic magnetic nanoparticle solid phase extraction system coupled to flow-batch analyzer and GFAAS for determination of trace cadmium in edible oils without external pretreatment

Inakã S Barreto, Stefani I E Andrade, Francisco A S Cunha, Marcelo B Lima, Mario Cesar U Araujo, Luciano F Almeida
PMID: 29136838   DOI: 10.1016/j.talanta.2017.09.063

Abstract

A lab-made magnetic-mechanical robotic (MMR) system coupled to a flow-batch analyzer (FBA) for magnetic nanoparticles solid phase extraction (MSPE) is presented. As an illustrative application, an NMR-FBA couple was connected to a graphite furnace atomic absorption spectrometer (GFAAS) for quantification of trace cadmium in edible oils. Factors affecting MSPE, such as the amount of adsorbent, the type, concentration and volume of the eluent and elution time were studied. Under the optimized experimental conditions, the interferents studied did not reveal a significant change in the analytical response, indicating that proposed method is selective. The sampling rate, characteristic mass, working linear range, limits of detection (LOD), and sensitivity were 10h
, 0.18pg, 0.05-1.0μgkg
, 0.006μgL
, and 0.4197, respectively. An enrichment factor of 9 was achieved using a 2.5mL oil sample. In order to evaluate the accuracy, a certified reference material was analyzed by the proposed and a reference method. The values obtained were compared with the one provided from the manufacturer and no statistically significant differences were observed among three values at a confidence level of 95% using paired t-test. In addition, the precision intra-day and inter day of the proposed method and the robustness were assessed and again no statistically significant differences were observed at a confidence level of 95%. The use of a microcolumn to immobilize the MNPs is not needed with the proposed MMR-FBA-GFAAS system, thus avoiding the well-known problem of non-uniform packing of the MNPs presented in previous flow-based automatic methods. Despite a high organic load of edible oils, the method developed is simple, robust and presents satisfactory analytical features when compared with others that have been reported in the literature, suggesting that it is a potentially useful alternative to determine trace analytes in viscous matrices without external pretreatment.


An Optical Configuration of Crossed-Beam Photothermal Lens Spectrometer Operating at High Flow Velocities and Its Application for Cysteine Determination in Human Serum and Saliva

Javad Yoosefian, Naader Alizadeh
PMID: 29869876   DOI: 10.1021/acs.analchem.8b01697

Abstract

Photothermal lens spectrometry (TLS) is a high sensitive technique for trace determination of nonfluorescent materials. Previous photothermal lens spectrometers suffer from operating limitations at high flow velocities, arising from taking the heated element off the probe beam direction, which results in a decrease in the thermal lens (TL) signal. Herein, we describe an optical configuration of the crossed-beam photothermal lens in transversal flow mode in which the propagating direction of the probe beam and liquid sample flow azimuth are concentric (CBTC). The system consists of a microfluidic cell with a volume of lower than 3 μL. In the current optical configuration, using 1-(2-pyridylazo)-2-naphthol (PAN) in ethanol as a test solution, by increasing the sample flow velocity and without increasing chopping frequency, the reduction in sensitivity is less pronounced. Under a 15 Hz chopping frequency, the optimum sample flow velocity is about 2 cm s
, which is among the highest reported values achieved to date for photothermal lens spectrometers. Although the system operates at higher flow velocities and lower chopping frequencies compared to the collinear configuration, it provides a comparable analytical limit of detection. This optical configuration has been successfully employed for highly sensitive and selective determination of cysteine in human serum and saliva samples through a competitive complexation reaction with Cu-PAN as a colorimetric probe. The detection limit of this method (9.5 nM) shows a significant enhancement (726-times) in comparison to UV-vis measurements.


Determination of cadmium in herbs by SFODME with ETAAS detection

Arnon Thongsaw, Wipharat Chuachuad Chaiyasith, Ratana Sananmuang, Gareth M Ross, Richmond J Ampiah-Bonney
PMID: 27765251   DOI: 10.1016/j.foodchem.2016.09.177

Abstract

A method for the determination of cadmium in herb samples based on solidified floating organic drop microextraction (SFODME) using 1-(2-Pyridylazo)-2-naphthol (PAN) as a chelating reagent and detection by electrothermal atomic absorption spectrometry (ETAAS) was developed in the present work. The effects of pH, extraction solvent, extraction time, stirring rate, and extraction temperature were investigated. Under the optimized conditions, the calibration graph was linear in the range of 0.017-3.0μgL
, with a detection limit (LOD) of 0.0052μgL
. The relative standard deviation (%RSD) for 6 replicate measurements of 1.0μgL
cadmium was ±2.67%. The method was applied to the analysis of 10 types of Thai herb samples. Percentage recoveries were in the range 94.5-110.2%. It was found that cadmium concentrations in all Thai herb samples were less than the maximum residue level.


Microsequential injection lab-on-valve system for the spectrophotometric bi-parametric determination of iron and copper in natural waters

Alba González, Raquel B R Mesquita, Jessica Avivar, Tânia Moniz, Maria Rangel, Víctor Cerdà, António O S S Rangel
PMID: 28340782   DOI: 10.1016/j.talanta.2017.02.055

Abstract

The determination of iron and copper exploiting a microsequential injection lab-on-valve system with online spectrophotometric detection is described. A new, environmental friendly 3-hydroxy-4-pyridinone chelator, functionalized with a polyethylene glycol chain (MRB12) to improve water solubility, was used for iron determination. For copper determination, 1-(2-pyridylazo)-2-naphthol (PAN) was used. Different parameters affecting the formation of the complexes were studied, namely sample volume, reagent concentration, and buffer composition and concentration. The optimized conditions, 150µL of sample volume and 250mgL
of MRB12 for iron determination, and 200µL of sample and 120mgL
of PAN for copper determination, enabled an LOD of 15 and 18µgL
for iron and copper, respectively. The robustness of the developed procedure was assessed by the calculation of the relative standard deviation (RSD), 5% for iron determination and 2% for copper determination. The accuracy of the method was assessed comparing the results with two certified samples (RD<7.5%) and calculating recovery percentages with five river water samples (average<107%).


Reflection of the Physiochemical Characteristics of 1-(2-pyridylazo)-2-naphthol on the Pre-concentration of Trace Heavy Metals

Mohammad Asaduddin Laskar, Sana Siddiqui, Aminul Islam
PMID: 26940893   DOI: 10.1080/10408347.2016.1140019

Abstract

1-(2-pyridylazo)-2-naphthol (PAN) is a heterocyclic azo compound that forms inner, mostly reddish colored, water-insoluble chelates with many transition metal ions with metal ion-ligand ratios of 1:1 or 1:2. PAN is rather unselective but it does not form complexes with the alkali and alkaline earth metals, Ge(IV), As, Se and Te. Numerous reported techniques of pre-concentration have been considered for analyzing the role of PAN on the physiochemical outcome of the procedures. PAN been used as a chelating precipitant, flocculant, auxiliary complexing agent, as a ligand for anchoring on other supports with the purpose of introducing chelating property as well as selectivity. The role of PAN in the different techniques of pre-concentration, namely co-precipitation, membrane filtration, micro-extraction, cloud point extraction and solid phase extraction, has been investigated. PAN influences the optimum experimental parameters, namely pH, temperature, time, amount, tolerance limit, etc.


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